

(+)-U-50488 hydrochloride for neuroscience research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-U-50488 hydrochloride

Cat. No.: B1662558

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An In-depth Technical Guide to **(+)-U-50488 Hydrochloride** for Neuroscience Research

Introduction

(+)-U-50488 hydrochloride is a synthetic compound widely utilized in neuroscience as a highly selective agonist for the kappa-opioid receptor (KOR).[1] Unlike endogenous opioids or other opioid agonists that may interact with mu (μ) or delta (δ) receptors, U-50488's specificity for the KOR makes it an invaluable tool for elucidating the physiological and pathological roles of this particular receptor system. The KOR and its endogenous ligands, the dynorphins, are critically involved in modulating pain, mood, reward, and stress responses.[2] Activation of KORs is generally associated with analgesia but also with dysphoria, aversion, and sedative effects, limiting its therapeutic potential but making it a key pharmacological agent for modeling these states in preclinical research.[3][4]

This guide provides a comprehensive overview of (+)-U-50488, its mechanism of action, pharmacological data, and detailed experimental protocols for its application in neuroscience research, intended for researchers, scientists, and professionals in drug development.

Chemical and Pharmacological Profile

(+)-U-50488 is the less active enantiomer of the racemic mixture (\pm)-U-50488. For many experimental applications, the more potent (-)-enantiomer or the racemate is used. However, understanding the properties of both is crucial for interpreting research findings.

Table 1: Chemical and Physical Properties of (+)-U-50488 hydrochloride

Property	Value	Reference
IUPAC Name	trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzene acetamide hydrochloride	[5][6]
CAS Number	114528-81-3	
Molecular Formula	C ₁₉ H ₂₆ Cl ₂ N ₂ O·HCl	
Molecular Weight	405.79 g/mol	
Solubility	Soluble to 100 mM in water and DMSO	

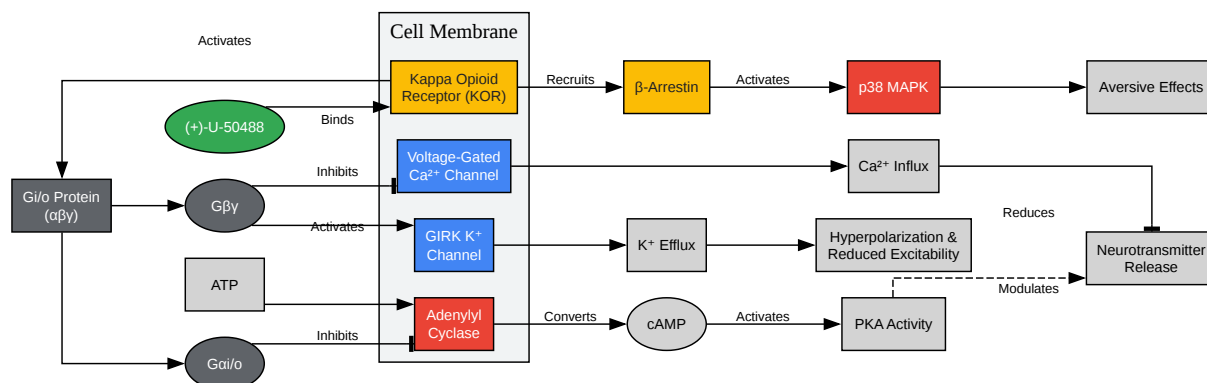
Mechanism of Action

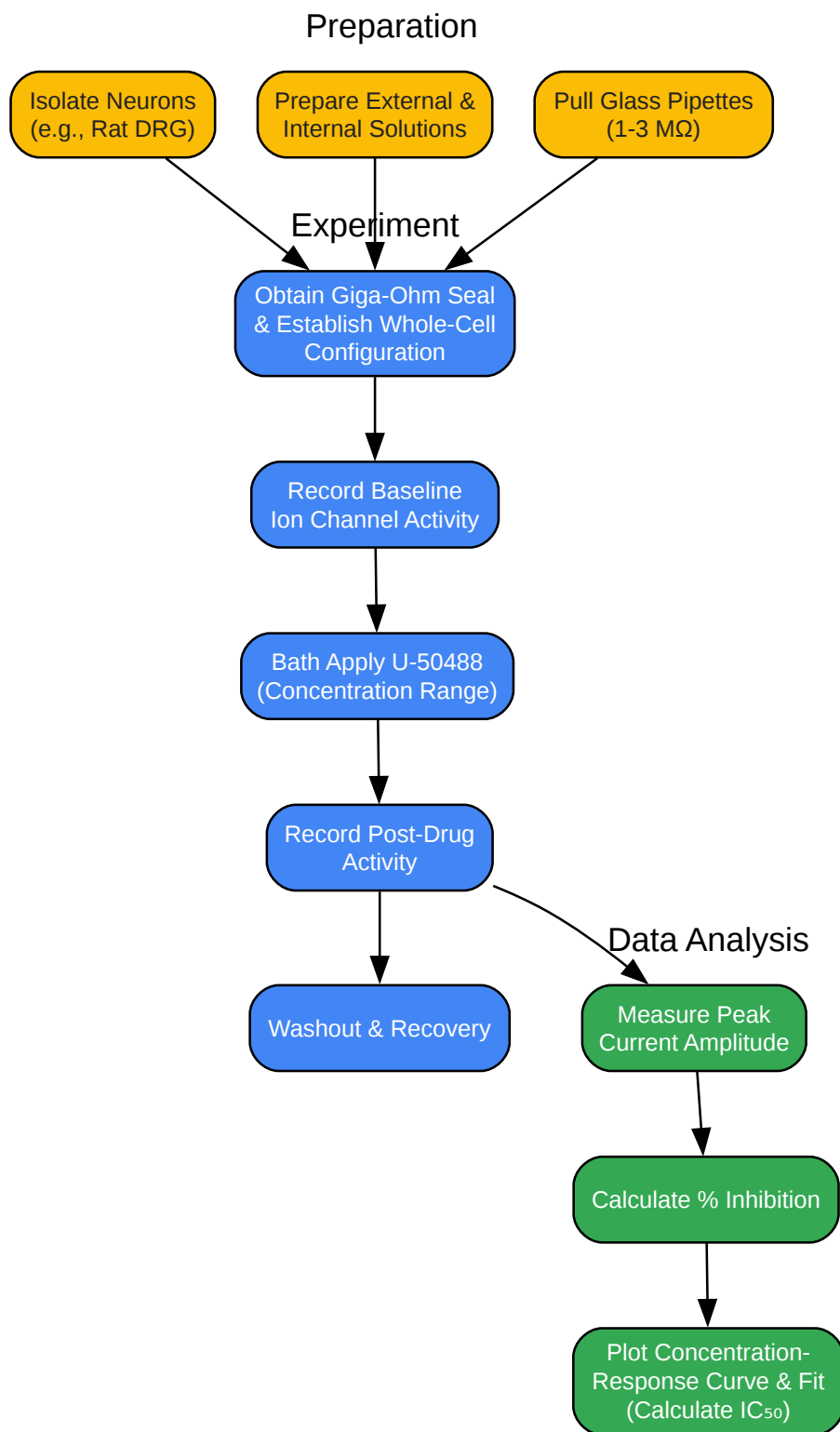
U-50488 exerts its effects primarily through the activation of the KOR, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary by neuronal population and brain region.

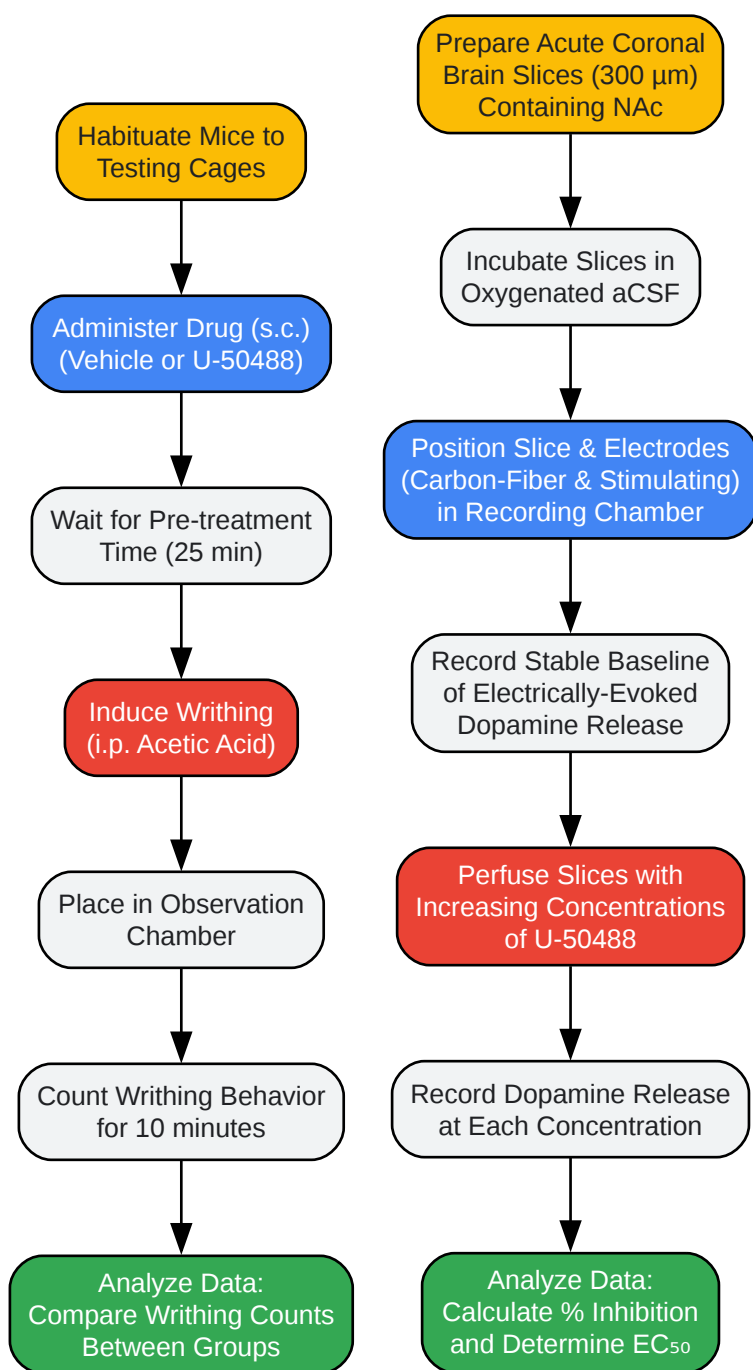
- **G-Protein Coupling:** Upon binding of U-50488, the KOR undergoes a conformational change, activating inhibitory G-proteins (Gai/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various intracellular effectors.
- **Inhibition of Adenylyl Cyclase:** The activated Gai/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Modulation of Ion Channels:**
 - **Calcium (Ca²⁺) Channels:** The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. Studies show U-50488 inhibits P-type Ca²⁺ channels through this G-protein-dependent mechanism at low concentrations (IC₅₀ = 8.9 x 10⁻⁸ M).[5] However, at higher concentrations (IC₅₀ = 1.1 x 10⁻⁵ M), it can also directly block Ca²⁺ channels in a manner independent of KOR activation and G-

protein signaling.[5][7][8] This dual mechanism is a critical consideration in experimental design.

- Potassium (K⁺) Channels: The Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
- MAPK and β-Arrestin Pathways: Beyond classical G-protein signaling, KOR activation by U-50488 can also initiate signaling through the p38 mitogen-activated protein kinase (MAPK) pathway, which is often linked to β-arrestin recruitment.[9] This pathway is implicated in the aversive effects of KOR agonists, with studies showing that U-50488-induced aversion is blocked by inhibiting p38 MAPK in the amygdala.[4][9]







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- To cite this document: BenchChem. [(+)-U-50488 hydrochloride for neuroscience research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662558#u-50488-hydrochloride-for-neuroscience-research]

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